

Spectroscopic Analysis of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Cyclopentane-1,2,3,4-tetracarboxylic acid*

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **cyclopentane-1,2,3,4-tetracarboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features of the molecule and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for a stereoisomer of **cyclopentane-1,2,3,4-tetracarboxylic acid**.

^1H NMR Spectral Data

The ^1H NMR spectrum of cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid reveals the chemical environment of the protons in the molecule. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO- d_6) as the solvent.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
12.1	singlet	4H	Carboxylic acid protons (-COOH)	
3.329	multiplet	Cyclopentane ring protons		
2.963	multiplet	Cyclopentane ring protons	J(C,D) = 12.0	
2.406	multiplet	Cyclopentane ring protons	J(C,E) = 7.3	
2.030	multiplet	Cyclopentane ring protons	J(D,E) = -12.6	

^{13}C NMR Spectral Data

The ^{13}C NMR data presented below is for the corresponding acid chloride (cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid chloride) and serves as an estimation for the tetracarboxylic acid. The spectrum was obtained in deuterated chloroform (CDCl_3).^[2] The presence of five distinct signals in the ^{13}C NMR spectrum for certain stereoisomers indicates that all the ring carbons are non-equivalent, which can occur in chiral isomers lacking a plane of symmetry.

Chemical Shift (δ) ppm	Assignment
169.34–171.49	Carbonyl carbons (-COCl)
55.05–58.75	Methine carbons on the cyclopentane ring (-CH)
25.92	Methylene carbon on the cyclopentane ring (-CH ₂)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **cyclopentane-1,2,3,4-tetracarboxylic acid** is characterized by the absorptions of the carboxylic acid and the cyclopentane ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretching of the carboxylic acid
~2900	Medium	C-H stretching of the cyclopentane ring
1710-1760	Strong	C=O stretching of the carboxylic acid
~1460	Medium	C-H bending of the cyclopentane ring

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **cyclopentane-1,2,3,4-tetracarboxylic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Weigh approximately 5-25 mg of **cyclopentane-1,2,3,4-tetracarboxylic acid** and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
- NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.^[1]
- Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to ensure homogeneity. A standard one-dimensional proton NMR experiment is then performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

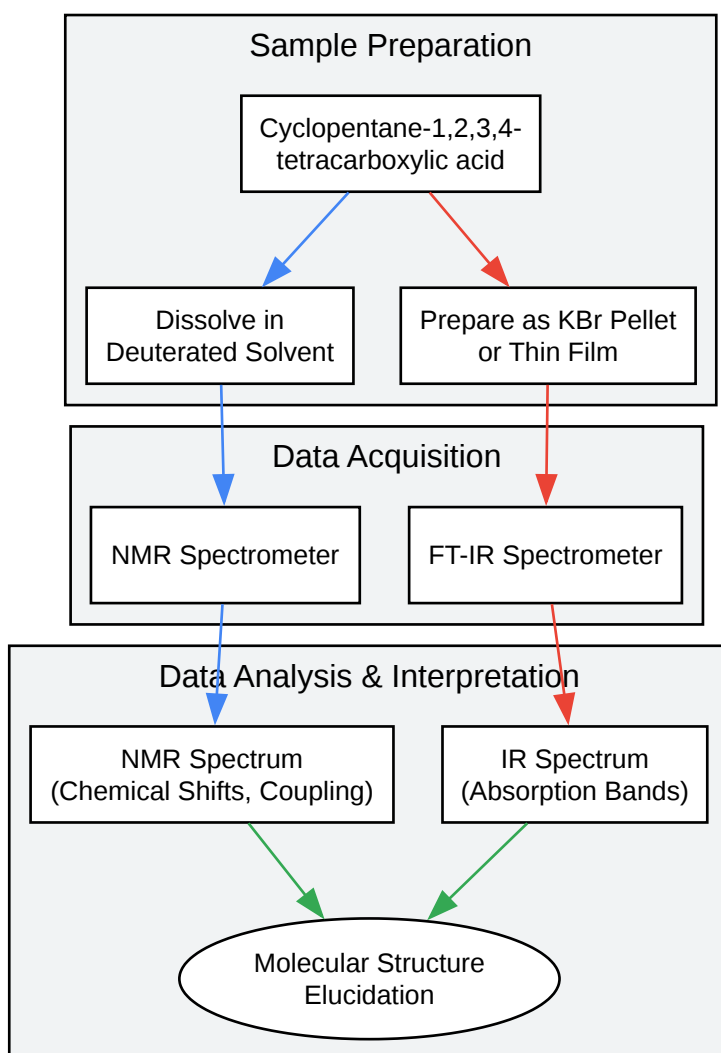
FT-IR Spectroscopy Protocol

For solid samples like **cyclopentane-1,2,3,4-tetracarboxylic acid**, several methods can be employed to obtain an IR spectrum.

- Sample Grinding: Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[3]
- Pellet Pressing: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.^[3]
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Sample Dissolution: Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride.
- Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Spectral Acquisition: Place the salt plate in the spectrometer's sample holder and obtain the IR spectrum.

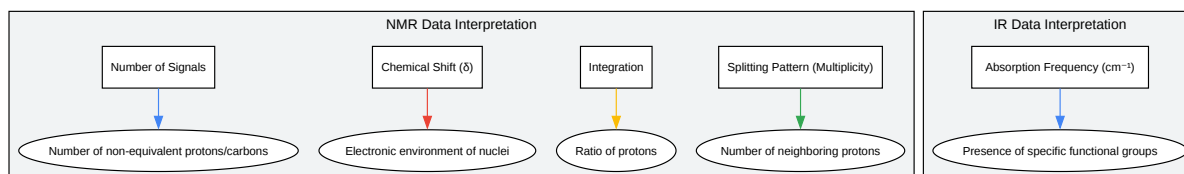
Workflow and Data Interpretation Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logic for interpreting spectroscopic data.

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